1,4-Dibromo-2,5-dioctylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2,5-dioctylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNODKPIGQMPPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733094 | |
| Record name | 1,4-Dibromo-2,5-dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117635-22-0 | |
| Record name | 1,4-Dibromo-2,5-dioctylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117635-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2,5-dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dibromo 2,5 Dioctylbenzene
Established Reaction Pathways
The synthesis of 1,4-Dibromo-2,5-dioctylbenzene can be approached through several well-established routes. These methods primarily involve either the direct halogenation of a pre-alkylated benzene (B151609) core or the use of organometallic intermediates to achieve the desired substitution pattern.
Routes Involving Halogenation of Alkylated Benzene Precursors
A common and direct approach to this compound begins with the Friedel-Crafts alkylation of a suitable benzene derivative, followed by bromination. The initial step typically involves the reaction of 1,4-dibromobenzene (B42075) with an octylating agent in the presence of a Lewis acid catalyst to produce 1,4-dioctylbenzene (B89298). lookchem.com Subsequent bromination of this intermediate introduces the bromine atoms at the 2 and 5 positions.
Another variation of this pathway involves the bromination of 1,4-dioctylbenzene. This precursor can be synthesized through a nickel-catalyzed Grignard coupling reaction between a dibromobenzene and octyl bromide. electronicsandbooks.com The subsequent bromination must be carefully controlled to ensure the desired regioselectivity, yielding the 1,4-dibromo-2,5-dioctyl isomer.
The table below summarizes a typical reaction scheme for this pathway:
| Step | Reactants | Reagents | Product |
| 1. Alkylation | 1,4-Dibromobenzene, Octylating agent | Lewis Acid (e.g., AlCl₃) | 1,4-Dioctylbenzene |
| 2. Bromination | 1,4-Dioctylbenzene | Brominating Agent (e.g., Br₂, NBS) | This compound |
Organometallic Approaches for Bromination and Subsequent Functionalization (e.g., via Butyllithium (B86547) Intermediates)
Organometallic chemistry offers a powerful and often more controlled route to this compound and its derivatives. A key strategy involves the use of butyllithium (BuLi) to generate highly reactive organolithium intermediates. fishersci.frgoogle.com This approach allows for precise functionalization of the benzene ring.
For instance, starting with a suitably substituted benzene, a halogen-metal exchange reaction using n-butyllithium can be employed to create a lithiated species. fishersci.fr This intermediate can then be quenched with a bromine source to introduce the bromine atoms. A specific example involves the dilithiation of 4,4-dioctyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene using t-BuLi, followed by quenching with an appropriate reagent. google.com
Another documented method involves the reaction of 1,4-dibromo-2,5-bis((2-butyloctyl)oxy)benzene with n-butyllithium at low temperatures. rsc.org The resulting lithiated intermediate can then be further functionalized. While this example illustrates the utility of butyllithium, the direct synthesis of this compound can also be envisioned through a similar process, starting from 1,4-dioctylbenzene and employing a directed ortho-metalation strategy followed by bromination.
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters. For the synthesis of this compound, key factors that are often fine-tuned include the choice of solvent, reaction temperature, and the nature of the catalyst and reagents.
In halogenation reactions, the choice of brominating agent (e.g., N-bromosuccinimide (NBS) versus elemental bromine) and the presence of a catalyst can significantly impact the yield and selectivity. For instance, the use of NBS in a mixed solvent system of chloroform (B151607) and acetic acid has been reported for the bromination of similar substrates. google.com
For organometallic routes, temperature control is paramount. The use of very low temperatures, such as -78 °C, is common when working with highly reactive species like n-butyllithium to prevent side reactions. rsc.org The solvent choice is also critical, with non-polar aprotic solvents like tetrahydrofuran (B95107) (THF) being frequently employed. rsc.org
The table below highlights some of the variables that can be optimized to improve the yield of this compound.
| Parameter | Halogenation Route | Organometallic Route |
| Solvent | Chlorinated solvents (e.g., CHCl₃, CH₂Cl₂) | Ethers (e.g., THF, Diethyl ether) |
| Temperature | Room temperature to reflux | Low temperatures (e.g., -78 °C to 0 °C) |
| Reagent | NBS, Br₂ | n-BuLi, t-BuLi |
| Catalyst | Lewis acids, Radical initiators | Not typically required for lithiation |
Research into direct arylation polycondensation reactions has also provided insights into optimizing conditions for reactions involving this compound. nii.ac.jpcore.ac.ukresearchgate.net These studies often focus on optimizing reaction times to achieve high molecular weight polymers while avoiding side reactions. nii.ac.jpcore.ac.uk
Synthetic Challenges and Strategies for Overcoming Them
Despite the established methods, the synthesis of this compound is not without its challenges. These often relate to regioselectivity, steric hindrance, and the potential for side reactions.
A primary challenge in the direct bromination of 1,4-dioctylbenzene is controlling the position of the incoming bromine atoms. The octyl groups are ortho-, para-directing, which can lead to a mixture of isomers. To overcome this, strategies such as using sterically bulky brominating agents or employing directing groups that can be later removed may be necessary.
Steric hindrance from the two bulky octyl groups can also pose a challenge, potentially slowing down reaction rates. nii.ac.jpcore.ac.uk This is particularly relevant in subsequent reactions where this compound is used as a building block. Overcoming this may require more forcing reaction conditions, such as higher temperatures or longer reaction times. However, this must be balanced against the risk of decomposition or unwanted side reactions.
In organometallic approaches, the high reactivity of the lithiated intermediates can lead to side reactions if not handled carefully. The presence of any electrophilic functional groups on the starting material or in the reaction mixture can lead to undesired products. Rigorous control of the reaction environment, including the use of inert atmospheres and anhydrous conditions, is crucial to minimize these issues.
The table below summarizes some of the key challenges and potential strategies for their mitigation.
| Challenge | Description | Mitigation Strategy |
| Regioselectivity | Formation of undesired isomers during bromination. | Use of directing groups; optimization of brominating agent and reaction conditions. |
| Steric Hindrance | The bulky octyl groups can impede reactions at the adjacent bromine positions. | Use of more reactive catalysts or reagents; higher reaction temperatures; longer reaction times. nii.ac.jpcore.ac.uk |
| Side Reactions | Unwanted reactions, especially with highly reactive organometallic intermediates. | Strict control of reaction conditions (temperature, atmosphere); use of protecting groups. |
Polymerization and Copolymerization Reactions Employing 1,4 Dibromo 2,5 Dioctylbenzene
Palladium-Catalyzed Cross-Coupling Polycondensations
Palladium catalysis is a cornerstone in the formation of carbon-carbon bonds for polymer synthesis, and it is widely employed for the polymerization of 1,4-dibromo-2,5-dioctylbenzene. researchgate.net These methods offer robust and versatile routes to well-defined polymeric structures.
The Suzuki polycondensation is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for constructing aryl-aryl bonds in conjugated polymers. The reaction typically involves the coupling of an aryl dihalide, such as this compound, with an aryl diboronic acid or its ester derivatives.
In a typical Suzuki polycondensation, this compound is reacted with a comonomer containing two boronic acid (-B(OH)₂) or boronic ester (e.g., -B(OR)₂) groups, such as a pinacolato boronic ester. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. A key advantage of this method is its high tolerance to a wide variety of functional groups.
For instance, the Suzuki coupling of aryl halides with 3-thiophene boronic acid has been used to synthesize precursor molecules for complex polymers. google.com While direct polycondensation examples involving this compound are specific to proprietary research, the general reaction scheme is well-established. The synthesis of precursor molecules like 4'-Bromo-2',5'-dioctyl-4-formylbiphenyl demonstrates the utility of this chemistry, where a derivative of this compound is coupled with 4-formylphenylboronic acid. acs.org
Table 1: Representative Conditions for Suzuki Coupling involving Aryl Bromides
| Catalyst System | Base | Solvent | Temperature | Application | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | Reflux | Synthesis of co-monomers | google.com |
| (PPh₃)₂PdCl₂ | Na₂CO₃ (aq) | Toluene | Reflux | Synthesis of biphenyl (B1667301) derivatives | acs.org |
Direct Arylation Polycondensation (DAP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions like Suzuki polycondensation. researchgate.net This method forms aryl-aryl bonds by coupling a C-H bond of one monomer directly with a C-Br bond of another, such as this compound. researchgate.net This process avoids the need to pre-functionalize one of the monomers with organometallic reagents (like boronic acids or stannanes), simplifying the synthesis and reducing metallic waste. researchgate.net
The success of DAP reactions heavily relies on the selection of an appropriate catalytic system, which typically includes a palladium precursor, a phosphine (B1218219) ligand, a base, and often a carboxylic acid additive. nii.ac.jpmdpi.com
Catalysts: Palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common precursors. nii.ac.jpmdpi.com
Ligands: Bulky, electron-rich phosphine ligands are crucial. Tri(o-tolyl)phosphine (P(o-tolyl)₃), tricyclohexylphosphine (B42057) (PCy₃), and tri(o-methoxyphenyl)phosphine (P(o-OMePh)₃) are frequently used to promote the desired C-H activation and prevent side reactions. mdpi.comresearchgate.net
Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are employed to facilitate the deprotonation step. nii.ac.jpmdpi.com
Additives: Pivalic acid (PivOH) is a common additive that is believed to act as a proton shuttle in the C-H activation step, significantly enhancing reaction rates and polymer molecular weights. mdpi.com
The choice of solvent, reaction time, and temperature are also critical parameters that must be optimized to achieve high-molecular-weight polymers while minimizing structural defects. researchgate.netnih.gov
Table 2: Catalytic Systems Used in Direct Arylation Polycondensation
| Catalyst | Ligand | Base | Additive | Solvent | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Pivalic Acid | Dimethylacetamide (DMAc) | nii.ac.jp |
| Pd₂(dba)₃•CHCl₃ | P(o-OMePh)₃ | Cs₂CO₃ | Pivalic Acid | Toluene | mdpi.com |
The mechanism of DAP is complex and still a subject of investigation, but it is generally accepted to proceed through a catalytic cycle involving a palladium(0)/palladium(II) intermediate. The key and often rate-determining step is the C-H bond activation/cleavage of the non-halogenated monomer. The most widely accepted mechanism for this step is the Concerted Metalation-Deprotonation (CMD) pathway. In the CMD mechanism, the C-H bond is cleaved with the assistance of a base or a ligand-anion combination (e.g., from pivalic acid), avoiding the high energy barrier of a direct oxidative addition of the C-H bond to the palladium center.
However, side reactions can occur, leading to structural defects in the polymer chain. nih.gov Homocoupling of the C-H monomer or the C-Br monomer can occur, disrupting the alternating copolymer structure. nih.gov Furthermore, if the C-H monomer has multiple reactive C-H bonds, reactions at undesired positions can lead to branched or cross-linked structures, which is a significant challenge in DAP. researchgate.net The reaction conditions, particularly the choice of ligand and reaction time, must be carefully controlled to ensure high regioselectivity and prevent these unwanted side reactions. researchgate.net
The two octyl groups on the this compound monomer play a dual role. While they are essential for rendering the final polymer soluble, they also introduce significant steric hindrance around the reactive C-Br bonds. researchgate.netepo.org This steric bulk can influence the polymerization process in several ways:
Reaction Rate: The bulky side chains can sterically shield the bromine atoms, potentially slowing down the rate of oxidative addition of the C-Br bond to the palladium catalyst. This can necessitate more forcing reaction conditions (higher temperatures, longer reaction times) to achieve high conversion.
Polymer Conformation: The presence of the bulky octyl groups can force the polymer backbone to adopt a more twisted conformation. google.com This twisting can reduce the effective π-conjugation length along the polymer chain, which in turn affects the electronic and optical properties of the material, such as its absorption and emission wavelengths. acs.orggoogle.com
Therefore, the use of this compound represents a molecular design trade-off between ensuring processability through enhanced solubility and managing the steric effects that can impact polymerization efficiency and the final material's properties.
Direct Arylation Polycondensation (DAP)
Integration into Diverse Conjugated Polymer Architectures
This compound serves as a key phenyl-based building block, enabling its incorporation into a multitude of conjugated polymer families through various metal-catalyzed cross-coupling polymerization methods.
Poly(phenylenevinylene) (PPV) and its derivatives are a significant class of light-emitting polymers. The synthesis of these materials can be achieved through methods like the Heck coupling reaction. For instance, a block copolymer, poly[2,5,2",5"-tetraoctyl-p-terphenyl-4,4"-ylenevinylene-p-phenylenevinylene] (TOP-PPV), has been synthesized using a Heck coupling reaction. electronicsandbooks.com The synthetic route involves creating a dihalogenated, alkyl-substituted terphenylene monomer, which is then polymerized with p-divinylbenzene. electronicsandbooks.comepo.org The precursor to this terphenylene monomer, 2-bromo-1,4-dioctylbenzene, is synthesized from 1,4-dioctylbenzene (B89298), highlighting a multi-step pathway where the core dioctylbenzene structure is essential. electronicsandbooks.comepo.org
Furthermore, this compound itself is a precursor in the synthesis of poly(terphenylenevinylene) systems. acs.org These polymers are designed to tune the energy levels of conducting polymers for specific applications. The Heck coupling method is valued in these polymerizations as it typically yields pure trans double bonds with minimal side reactions, ensuring a well-defined polymer structure. electronicsandbooks.com Another related derivative, (E)-3-(4-bromo-2,5-dioctylphenyl)-2-(4-vinylphenyl)acrylonitrile, has also been polymerized via Heck coupling to create conjugated materials. researchgate.net
The integration of electron-deficient thiazole (B1198619) units into conjugated polymers is a strategy for developing materials for applications such as organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). nii.ac.jp Direct C-H arylation polycondensation has emerged as an effective, atom-economical method for synthesizing these copolymers.
Specifically, this compound has been successfully copolymerized with 4,4′-dinonyl-2,2′-bithiazole using a palladium-catalyzed, phosphine-free direct arylation system. nii.ac.jprsc.org The reaction, conducted in dimethylacetamide (DMAc) with pivalic acid as an additive, yielded the corresponding alternating copolymer (Polymer 4). nii.ac.jprsc.org Research has shown that a short reaction time of just 30 minutes is sufficient to produce the polymer in high yield (93%) with a number-average molecular weight (Mn) of 15,300 g/mol and a polydispersity index (Mw/Mn) of 1.63. nii.ac.jp This demonstrates the high reactivity and efficiency of using this compound in direct arylation polycondensation with heteroaromatic comonomers.
| Polymer | Comonomer | Time (h) | Mn (g/mol) | Mw/Mn | Yield (%) |
|---|---|---|---|---|---|
| Polymer 4 | This compound | 0.5 | 15300 | 1.63 | 93 |
Bithiophene units are fundamental components in high-performance polymers for organic electronics due to their ability to promote good charge mobility. researchgate.net Direct arylation polycondensation has been optimized for the synthesis of alternating copolymers containing bithiophene and various arylene units.
In this context, this compound was copolymerized with 3,3′,4,4′-tetramethylbithiophene. researchgate.netnii.ac.jp Despite the potential steric hindrance from the octyl groups ortho to the C-Br bonds, the reaction proceeded effectively under a simple, phosphine-free palladium acetate catalyst system. nii.ac.jp The study highlighted the importance of reaction time; extending the duration from 3 hours to 6 hours resulted in an increase in both the molecular weight and the yield of the resulting polymer (Polymer 6). nii.ac.jp This indicates that for less reactive C-H bonds or sterically hindered monomers, longer reaction times are beneficial for achieving higher degrees of polymerization. researchgate.netnii.ac.jp
| Polymer | Comonomer | Time (h) | Mn (g/mol) | Mw/Mn | Yield (%) |
|---|---|---|---|---|---|
| Polymer 6 | This compound | 3 | - | - | 41 |
| 6 | 11300 | 2.76 | 82 |
Diketopyrrolopyrrole (DPP) and isoindigo are electron-accepting dye molecules that, when incorporated into conjugated polymers, can lead to materials with low bandgaps suitable for polymer solar cells and organic field-effect transistors. researchgate.netnii.ac.jp The direct arylation polycondensation methodology has been proven effective for synthesizing these complex dye-containing polymers. researchgate.netnii.ac.jp
While specific copolymers of this compound directly with DPP or isoindigo monomers were not detailed in the primary studies, its successful use as a comonomer in the same optimized direct arylation system demonstrates its versatility. researchgate.netnii.ac.jp The research confirms that simple dibromoarylenes like this compound can be effectively used in these polycondensation reactions, paving the way for its inclusion in DPP and isoindigo polymer structures to tune electronic and physical properties. nii.ac.jp
This compound is a valuable starting material for constructing larger aromatic structures, such as terphenylenes, which can act as chromophores in dye molecules or as repeating units in polymers.
A key example is its use in a Suzuki coupling reaction with 4-formylbenzeneboronic acid to synthesize 1,4''-diformyl-2',5'-dioctyl-p-terphenylene. acs.org This terphenylene dialdehyde (B1249045) is a versatile intermediate that can be further reacted to create complex donor-acceptor-donor dye molecules. acs.org In a separate application, a derivative, 2-bromo-1,4-dioctylbenzene, is used in a nickel-catalyzed Grignard coupling with p-diiodobenzene to form a tetraoctyl-substituted dibromo-terphenylene monomer. electronicsandbooks.comepo.org This monomer is then polymerized via a Heck reaction to produce a blue-light-emitting poly(terphenylenevinylene) copolymer, demonstrating the utility of the dioctylbenzene core in building both discrete dye molecules and high-performance light-emitting polymers. electronicsandbooks.comepo.org
Control over Polymer Regioregularity and Molecular Weight
Achieving control over polymer characteristics such as molecular weight (chain length) and regioregularity (the specific orientation of monomer units) is paramount for optimizing the performance of conjugated materials. The symmetrical structure of this compound means that its incorporation does not introduce orientational isomerism, thus simplifying the issue of regioregularity. However, control over the polymerization process itself is crucial for defining the final polymer properties.
In direct arylation polycondensations, reaction time has been identified as a key parameter for controlling molecular weight and preventing undesirable side reactions like cross-linking. researchgate.netnii.ac.jp For the copolymerization of this compound with 3,3′,4,4′-tetramethylbithiophene, a longer reaction time of 6 hours led to a higher molecular weight (Mn = 11,300 g/mol ) compared to shorter times. nii.ac.jp This suggests that for monomers without highly reactive C-H bonds, extended reaction times are necessary to achieve high-molecular-weight polymers. researchgate.net Conversely, when copolymerized with the more reactive 4,4′-dinonyl-2,2′-bithiazole, a short reaction time of 0.5 hours was sufficient to obtain a polymer with a substantial molecular weight (Mn = 15,300 g/mol ), indicating that optimal conditions are highly dependent on the specific comonomer used. nii.ac.jprsc.org Careful optimization of such parameters allows for the synthesis of well-defined polymers with predictable molecular weights, which is essential for establishing structure-property relationships.
Factors Affecting Polymer Chain Growth and Termination
The synthesis of polymers from this compound is a complex process where the final properties of the polymer, such as chain length (molecular weight) and molecular weight distribution (polydispersity), are intricately linked to various reaction parameters. Control over these factors is essential for tailoring the polymer's characteristics for specific applications. Key factors influencing polymer chain growth and termination include the catalyst system, monomer concentration, reaction time, and temperature.
Several polymerization techniques, such as Suzuki coupling, Heck coupling, and direct arylation polycondensation, utilize this compound as a monomer to create π-conjugated polymers. ethernet.edu.etepo.orgnii.ac.jp In these reactions, the growth of the polymer chain is a stepwise process, and its eventual length is determined by the interplay of propagation and termination events.
Key Factors Influencing Polymer Chain Growth:
Catalyst System: The choice of catalyst and its concentration are paramount in controlling polymerization. For instance, in Suzuki-Miyaura polycondensation reactions involving thiophene (B33073) derivatives and di- or tri-bromo aromatics, a catalyst system based on Pd(0) and a phosphine-based bulky ligand demonstrated high efficiency, leading to high molecular weight polymers in a short time. frontiersin.org The activity of the catalyst directly impacts the rate of polymerization; a more active catalyst can lead to faster chain growth. frontiersin.org However, the catalyst-to-monomer ratio must be optimized, as an excessive amount of catalyst can sometimes lead to degradation of the polymer chains. researchgate.net Different catalysts also exhibit varying reactivity; for example, in the synthesis of poly(ethylene furanoate), titanate catalysts like TIS and TBT were found to be the most effective in increasing molecular weight during polycondensation compared to tin-based catalysts. rsc.org
Monomer Concentration: The concentration of the monomer in the reaction mixture plays a significant role. Higher monomer concentrations generally lead to an increase in the molecular weight of the polymer. xpublication.com This is attributed to the increased probability of propagation steps over termination or chain transfer events. However, in some systems, such as the direct arylation polycondensation for producing certain dye-containing polymers, high monomer concentrations can lead to the precipitation of the product, necessitating the use of more dilute conditions. nii.ac.jp
Reaction Time: The duration of the polymerization reaction has a direct effect on the polymer chain length. Generally, longer reaction times allow for more monomer units to be added to the growing chain, resulting in a higher molecular weight. nii.ac.jp For example, in the direct arylation polycondensation of this compound with 3,3′,4,4′-tetramethylbithiophene, increasing the reaction time from 3 hours to 6 hours resulted in a polymer with a higher molecular weight. nii.ac.jp However, there is often an optimal reaction time, as prolonged periods can lead to side reactions or catalyst deactivation, which can limit or even decrease the molecular weight. xpublication.com For some reactive monomers, a shorter reaction time is preferable to prevent such unwanted side reactions. nii.ac.jp
Temperature: Reaction temperature influences the kinetics of polymerization. Higher temperatures typically increase the reaction rate, leading to faster polymer formation. For instance, a Heck coupling reaction involving a derivative of this compound was conducted at 100°C to ensure the consumption of monomers. epo.org Similarly, Suzuki coupling reactions are often performed at elevated temperatures (e.g., 90°C) to facilitate the reaction. ox.ac.uk However, excessively high temperatures can also promote side reactions and polymer degradation, which can be detrimental to achieving a high molecular weight.
Factors Affecting Polymer Chain Termination:
Chain termination events halt the growth of a polymer chain and are crucial in determining the final molecular weight. Termination can occur through various mechanisms:
Catalyst Deactivation: The catalyst can lose its activity over the course of the reaction, a phenomenon known as catalyst decay. xpublication.com This can happen for various reasons, including the encapsulation of active centers within the precipitated polymer, which physically prevents monomer access. xpublication.com
Side Reactions: Unwanted side reactions can consume the reactive end groups of the growing polymer chain, leading to termination. For certain monomers, these side reactions become more prevalent with longer reaction times, making it necessary to limit the duration of the polymerization. nii.ac.jp
Depletion of Monomer: As the reaction progresses, the concentration of the monomer decreases. When the monomer is fully consumed, polymer chain growth naturally ceases.
The interplay of these factors is critical. For example, while higher monomer pressure in ethylene (B1197577) polymerization can increase molecular weight by boosting monomer concentration, an extended reaction time can have the opposite effect due to catalyst decay. xpublication.com
The following tables summarize the impact of these factors on polymer characteristics based on research findings.
Research Findings on Polymerization Parameters
| Reaction Time (hours) | Molecular Weight (Mn, g/mol) | Yield (%) |
|---|---|---|
| 3 | 9,700 | 45 |
| 6 | 13,100 | 58 |
| Monomers | Catalyst System | Time (min) | Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) | Yield (%) |
|---|---|---|---|---|---|
| M1 + M2 | Pd(PPh3)4 | 120 | 10,100 | 1.5 | 85 |
| Pd2(dba)3/L1 | 15 | 28,800 | 2.1 | 92 | |
| M3 + M2 | Pd(PPh3)4 | 120 | 12,500 | 1.6 | 88 |
| Pd2(dba)3/L1 | 15 | 35,200 | 2.3 | 95 |
*M1: tris(4-bromophenyl)amine, M2: 2,5-thiophenebis(boronic acid pinacol (B44631) ester), M3: 2,7-dibromo-9,9-dioctyl-9H-fluorene. L1 is a specific phosphine-based bulky ligand.
Advanced Characterization of 1,4 Dibromo 2,5 Dioctylbenzene Derived Polymeric Materials
Spectroscopic Analysis for Structural Elucidation and Electronic Properties
Spectroscopic methods are fundamental in confirming the chemical structure of the synthesized polymers and probing their electronic characteristics, which are critical for applications in organic electronics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful polymerization and elucidating the precise structure of the polymer backbone and side chains. Both ¹H and ¹³C NMR are utilized to verify the formation of the desired poly(2,5-dioctyl-p-phenylene) structure.
In a typical ¹H NMR spectrum of the polymer, the signals corresponding to the starting monomer's bromine-adjacent protons are absent, confirming their participation in the coupling reaction. The spectrum is characterized by a broad signal in the aromatic region, typically around 7.0-7.5 ppm, which is attributed to the protons on the phenylene rings of the polymer backbone. The broadening of this peak, compared to a sharp singlet in the monomer, is a hallmark of polymerization.
The aliphatic octyl side chains give rise to a series of signals at higher field strengths (lower ppm). A broad multiplet around 2.5-2.8 ppm corresponds to the methylene protons (α-CH₂) directly attached to the aromatic ring. The subsequent methylene groups of the octyl chain appear as a broad signal around 1.2-1.6 ppm, and the terminal methyl protons (CH₃) typically produce a signal around 0.8-1.0 ppm. The integration of these signal areas provides a quantitative ratio of aromatic to aliphatic protons, further confirming the polymer's structure.
¹³C NMR spectroscopy provides complementary information, showing characteristic signals for the aromatic carbons in the polymer backbone and distinct signals for each carbon in the octyl side chain. The successful polymerization is confirmed by the shift of the aromatic carbon signals compared to the monomer.
Table 1: Representative ¹H NMR Chemical Shifts for Poly(2,5-dioctyl-p-phenylene)
| Assignment | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| Ar-H | 7.0 - 7.5 | Aromatic protons on the polymer backbone |
| α-CH₂ | 2.5 - 2.8 | Methylene protons adjacent to the aromatic ring |
| -(CH₂)₆- | 1.2 - 1.6 | Methylene protons of the octyl side chain |
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic properties of the conjugated polymer backbone. The position of the maximum absorption wavelength (λ_max) is directly related to the π-π* electronic transition and provides a qualitative measure of the effective conjugation length along the polymer chain. A longer effective conjugation length results in a smaller energy gap and a red-shift (shift to longer wavelengths) of the absorption maximum.
For poly(p-phenylene) derivatives with long alkyl chains, such as those derived from 1,4-dibromo-2,5-dioctylbenzene, the UV-Vis spectrum in solution (e.g., in tetrahydrofuran (B95107) or chloroform) typically shows a broad absorption band with a λ_max in the range of 350-450 nm. When cast into a thin film, intermolecular interactions and chain packing effects often lead to a more extended conjugation and a bathochromic (red) shift of the λ_max compared to the solution state. This shift is indicative of the formation of aggregated states or a more planar backbone conformation in the solid phase.
Table 2: Typical UV-Vis Absorption Data for Poly(2,5-dioctyl-p-phenylene)
| State | λ_max Range (nm) | Associated Transition |
|---|---|---|
| Dilute Solution (THF) | 380 - 410 | π-π* |
Fluorescence spectroscopy provides insight into the emissive properties of the polymeric materials, which is crucial for applications in light-emitting devices. Upon excitation at a wavelength within the absorption band, conjugated polymers derived from this compound typically exhibit strong photoluminescence.
The emission spectrum is generally a mirror image of the absorption spectrum and is Stokes-shifted, meaning the emission maximum (λ_em) occurs at a longer wavelength (lower energy) than the absorption maximum. This energy loss is due to vibrational relaxation in the excited state. In dilute solutions, these polymers often exhibit bright blue-green to green fluorescence, with emission maxima typically found between 450 nm and 550 nm.
The photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons, is a key metric for the efficiency of light emission. In solution, these polymers can exhibit high quantum yields, often in the range of 50-80%. In the solid state (thin films), the PLQY can be lower due to aggregation-caused quenching, where intermolecular interactions create non-radiative decay pathways.
Table 3: Representative Photoluminescence Properties of Poly(2,5-dioctyl-p-phenylene) in THF Solution
| Parameter | Typical Value Range |
|---|---|
| Emission Maximum (λ_em) | 480 - 520 nm |
Determination of Polymer Molecular Weights and Distributions
The molecular weight and its distribution are critical polymer characteristics that significantly influence mechanical, thermal, and solution properties, as well as the performance of the final device.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for determining the molecular weight characteristics of polymers. SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
The analysis provides several key parameters: the number-average molecular weight (M_n), the weight-average molecular weight (M_w), and the polydispersity index (PDI). M_n is the total weight of the polymer divided by the total number of molecules, while M_w is an average that gives more weight to heavier molecules. The PDI (M_w/M_n) is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample (all chains have the same length), while higher values signify a broader distribution of chain lengths.
For polymers synthesized from this compound via step-growth polymerization methods like Suzuki or Yamamoto coupling, the PDI values are typically greater than 1.5, often ranging from 2.0 to 4.0. The achievable molecular weights can vary widely depending on the precise reaction conditions, with M_n values ranging from a few thousand to over 50,000 g/mol being reported for similar poly(p-phenylene) systems.
Table 4: Illustrative SEC Data for Poly(2,5-dioctyl-p-phenylene) Samples
| Polymer Sample | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |
|---|---|---|---|
| Sample A | 15,000 | 33,000 | 2.2 |
| Sample B | 28,000 | 78,400 | 2.8 |
Thermal Analysis of Polymer Stability and Transitions
Thermal analysis techniques are used to assess the stability of the polymers at high temperatures and to identify phase transitions, such as the glass transition and melting. These properties are vital for determining the processing window and the operational lifetime of the material in electronic devices.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (T_d), which indicates the onset of thermal degradation. Poly(p-phenylene)s are known for their high thermal stability due to the rigid aromatic backbone. Polymers derived from this compound typically exhibit high decomposition temperatures, often defined as the temperature at which 5% weight loss occurs (T_d5), in the range of 350-450°C under a nitrogen atmosphere. tandfonline.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to detect thermal transitions. The glass transition temperature (T_g) is an important characteristic of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For rigid-rod polymers like poly(2,5-dioctyl-p-phenylene), the T_g can be quite high, sometimes exceeding 200°C, although the flexible octyl side chains can lower it compared to unsubstituted poly(p-phenylene). tandfonline.com Melting transitions (T_m) may be observed if the polymer has sufficient regularity to crystallize.
Table 5: Typical Thermal Properties of Poly(2,5-dioctyl-p-phenylene)
| Thermal Property | Technique | Typical Value Range |
|---|---|---|
| Decomposition Temperature (T_d5) | TGA | 350 - 450 °C |
Morphological and Microstructural Characterization
The performance of polymeric materials derived from this compound in various applications is intrinsically linked to their solid-state morphology and solution-state aggregation behavior. A thorough understanding of the material's structure at the molecular and supramolecular levels is therefore critical. This section details the advanced characterization techniques employed to elucidate the morphological and microstructural properties of these materials.
Investigation of Solid-State Order and Crystallinity (e.g., X-ray Diffraction)
X-ray diffraction (XRD) is a powerful, non-destructive technique used to probe the atomic and molecular arrangement within a material. For semi-crystalline polymers derived from this compound, XRD provides valuable insights into the degree of crystallinity, the arrangement of polymer chains, and the influence of external factors such as temperature.
In studies of analogous poly(2,5-dialkoxy-p-phenylene vinylene)s, it has been demonstrated that polymers with linear alkoxy side chains, such as the dioctyl groups in the subject polymer, can self-assemble into ordered, lamellar structures. This ordering is in contrast to polymers with bulkier, sterically hindered side chains, which tend to be more amorphous acs.org. The ordered packing in these lamellar structures is characterized by two primary d-spacings: one corresponding to the π-stacking distance between the conjugated backbones (dm) and another related to the layer spacing, which is influenced by the length of the side chains (ds) nih.gov.
The thermal behavior of these structures is of particular interest. Research on cyano-substituted poly(2,5-dialkoxy-p-phenylene vinylene)s (RO-CNPPVs) with varying alkoxy chain lengths (hexyloxy, octyloxy, and decyloxy) has shown that as the temperature increases, the d-spacing between the stacking polymer backbones (dm) gradually increases. This indicates a greater distortion of the aromatic rings. In contrast, the d-spacing between the layers (ds), dictated by the side chains, shows a much smaller expansion upon heating, suggesting that the side chains maintain a relatively consistent orientation until the melting temperature is reached nih.gov. Above the melting temperature, significant disorder is introduced as the side chains intermingle nih.gov.
The degree of crystallinity can be calculated from XRD patterns by comparing the area of crystalline peaks to the total area under the diffraction curve, which includes the broad "amorphous halo" scispace.com. For poly(p-phenylene) (PPP), a related rigid-rod polymer, it has been shown that annealing at elevated temperatures can lead to a rearrangement of the polymer chains from disordered regions into more crystalline domains, resulting in an increase in the lateral size of the coherently diffracting domains scispace.com.
| Temperature (°C) | Backbone π-Stacking d-Spacing (dm) (Å) | Layer d-Spacing (ds) (Å) | Phase |
|---|---|---|---|
| 30 | 3.50 | 21.5 | Ordered |
| 100 | 3.78 | 21.8 | Ordered |
| 150 | 4.06 | 22.1 | Melting Region |
Dynamic Light Scattering (DLS) for Aggregate and Particle Size Analysis in Solution
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles or polymer aggregates in solution ustc.edu.cn. By measuring the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles, the hydrodynamic radius (Rh) of the particles can be determined. The Rh is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured.
For conjugated polymers, which often exhibit strong intermolecular interactions, DLS is a valuable tool for studying their aggregation behavior in different solvents. Even at high dilutions, these polymers can form aggregates mdpi.com. The size and distribution of these aggregates can significantly impact the processing and performance of thin films cast from these solutions.
In semidilute aqueous solutions of poly(vinyl alcohol) (PVA), a flexible polymer, DLS studies have revealed the presence of two distinct relaxation modes: a "fast" mode corresponding to the diffusion of individual polymer chains and a "slow" mode attributed to the diffusion of larger aggregates. This indicates the coexistence of single chains and aggregated structures in solution.
The hydrodynamic radius of a polymer is related to its molecular weight (Mw). For Poly(2-ethyl-2-oxazoline) (PEtOx), a scaling law has been established: Rh,0 = 0.0179 × Mw0.539, where Rh,0 is the hydrodynamic radius at infinite dilution ustc.edu.cn. This relationship highlights how DLS can provide insights into the conformational state of polymers in solution. While a similar scaling law has not been explicitly determined for polymers derived from this compound, the principle remains the same.
| Molecular Weight (Mw) (g/mol) | Hydrodynamic Radius (Rh,0) (nm) |
|---|---|
| 1,300 | 1.02 |
| 23,000 | 4.00 |
| 310,000 | 12.50 |
Examination of Chain Planarity and Intermolecular Interactions
The optoelectronic properties of conjugated polymers are highly dependent on the planarity of the polymer backbone and the nature of intermolecular interactions. Deviations from planarity, such as torsional angles between adjacent aromatic rings, can reduce the effective conjugation length and alter the material's absorption and emission characteristics. Intermolecular interactions, such as π-π stacking, influence the solid-state packing and charge transport properties.
Molecular dynamics simulations of poly(p-phenylene vinylene) (PPV) have provided insight into the distribution of dihedral (torsion) angles within the polymer backbone. Three key torsion angles are considered: between the phenylene ring and the vinylene group (Φ1), within the vinylene group (Φ2, which is typically close to 0° for the trans conformation), and between the vinylene group and the subsequent phenylene ring (Φ3) researchgate.net. The distribution of these angles provides a measure of the polymer's conformational flexibility and its deviation from a perfectly planar structure researchgate.net.
The length of the alkoxy side chains in poly(2,5-dialkoxy-1,4-phenylene vinylene) derivatives has been shown to have a significant impact on the photoluminescence of thin films. While polymers with different side chain lengths may exhibit similar photoluminescence quantum yields in solution, their solid-state emission can vary considerably researchgate.net. This is attributed to differences in the packing of the polymer chains and the resulting interchain distances researchgate.net. Closer packing can lead to the formation of non-emissive aggregate states, thus quenching the fluorescence.
Temperature can also induce changes in the polymer conformation and ordering. In a study of a poly(p-phenylene vinylene-co-2,5-dioctyloxy-m-phenylene vinylene) composite, an increase in temperature to 60°C resulted in a decrease in the Raman signal for the cis-vinylene linkage and a relative increase in the trans-vinylene mode. This suggests a temperature-induced isomerization that leads to a more ordered, predominantly trans-conjugated backbone tudublin.ie. Furthermore, infrared spectroscopy of this material indicated that transitions at lower temperatures (around -35°C) are related to changes in the side chains, specifically the aryl-oxide and alkyl-oxide linkages tudublin.ie.
| Torsion Angle | Peak Distribution (°) | Description |
|---|---|---|
| Φ1 (Phenylene-Vinylene) | ±27 | Rotation between the phenyl ring and the vinylene bond |
| Φ2 (Vinylene C-C) | ~180 | Corresponds to the trans conformation of the double bond |
| Φ3 (Vinylene-Phenylene) | ±27 | Rotation between the vinylene bond and the phenyl ring |
Research on Applications of Polymers Synthesized from 1,4 Dibromo 2,5 Dioctylbenzene in Organic Electronics
Development for Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)
Polymers derived from 1,4-Dibromo-2,5-dioctylbenzene are frequently employed as the electron-donor material in the active layer of bulk heterojunction (BHJ) OPVs and PSCs. In a typical BHJ architecture, this donor polymer is blended with an electron-acceptor material, often a fullerene derivative or a non-fullerene small molecule, to create a nanoscale interpenetrating network. The performance of these devices is intimately linked to the electronic energy levels of the constituent materials and the morphology of the active layer.
Strategy for Bandgap Tuning in Conjugated Polymers
The optical bandgap of a conjugated polymer dictates its light-harvesting capabilities. For efficient solar energy conversion, it is desirable to have a polymer with a low bandgap to maximize absorption of the solar spectrum. The poly(2,5-dioctyl-p-phenylene) homopolymer has a relatively wide bandgap. Therefore, a primary strategy for tuning the bandgap is to create donor-acceptor (D-A) copolymers.
This is achieved by copolymerizing the electron-rich this compound monomer with various electron-deficient (acceptor) comonomers. The alternating arrangement of donor and acceptor units along the polymer backbone leads to intramolecular charge transfer, which effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and raises the energy of the Highest Occupied Molecular Orbital (HOMO), resulting in a smaller bandgap. The calculations suggest that the assembly of alternate incorporation of CN and alkoxy substituted phenylene rings in the PPV backbone could be a good way to construct organic semiconductors with low HOMO/LUMO energy band-gaps researchgate.net. The choice of the acceptor unit allows for fine-tuning of the electronic properties to optimize light absorption and energy level alignment with the chosen electron-acceptor material in the BHJ blend.
Table 1: Examples of Acceptor Moieties for Bandgap Tuning
| Acceptor Monomer Unit | Resulting Polymer Properties |
| Benzothiadiazole (BT) | Narrows the bandgap for enhanced red-light absorption. |
| Thienopyrroledione (TPD) | Deepens HOMO level, potentially increasing open-circuit voltage (Voc). |
| Diketopyrrolopyrrole (DPP) | Creates low bandgap polymers with strong absorption in the near-infrared. |
| Benzodifurandione | Can lead to polymers with very low LUMO levels, suitable for n-type behavior. momap.net.cn |
Role of Side Chains in Optimizing Film Morphology for Device Performance
The two octyl side chains on the this compound monomer are not merely solubilizing groups; they play a pivotal role in controlling the solid-state morphology of the polymer film. The length and branching of these alkyl chains influence intermolecular packing, the degree of crystallinity, and the phase separation between the donor polymer and the acceptor material in the BHJ blend. acs.orgnih.govfigshare.comnorthwestern.edu
Properly optimized morphology is crucial for efficient device operation. It requires crystalline domains of the donor and acceptor materials that are large enough for efficient charge transport but small enough to ensure that excitons generated anywhere in the active layer are within their diffusion length of a donor-acceptor interface for efficient dissociation. The flexible n-octyl chains can interdigitate, promoting stronger π-π stacking between polymer backbones compared to more sterically hindered branched side chains. acs.orgnih.govfigshare.com This enhanced stacking facilitates charge hopping between polymer chains, leading to higher charge carrier mobility.
Research has shown that even subtle changes in side-chain structure can significantly impact device performance. For instance, a study comparing n-octyl and iso-octyl side chains on a small molecule donor found that the linear n-octyl chains led to better molecular stacking, preferable phase separation, and a higher power conversion efficiency (PCE) of 11.73% compared to 8.42% for the branched iso-octyl version. acs.orgnih.govfigshare.com This highlights that the dioctyl substitution pattern on the phenylene ring is a key design parameter for controlling the nanoscale organization and ultimately achieving high-performance solar cells. nih.gov
Fabrication of Organic Field-Effect Transistors (OFETs)
Polymers synthesized from this compound are also excellent candidates for the active semiconductor layer in OFETs. An OFET is a type of transistor that uses an organic semiconductor to control the flow of current between two electrodes (source and drain) via the application of a voltage to a third electrode (gate). The performance of an OFET is primarily characterized by its charge carrier mobility (µ) and its on/off current ratio.
Correlation Between Polymer Structure and Charge Carrier Mobility
The charge carrier mobility in a polymer film is highly dependent on its molecular structure and solid-state packing. For efficient charge transport, the conjugated backbones of the polymer chains must be closely packed to allow for effective orbital overlap, which facilitates the "hopping" of charge carriers from one chain to the next.
The dioctyl side chains directly influence this packing. While long alkyl chains are necessary for solubility, they can also increase the distance between polymer backbones, potentially hindering π-π stacking and reducing mobility. mdpi.com Therefore, a balance must be struck. The linear nature of the n-octyl chains is generally advantageous as it allows for some degree of inter-chain organization without introducing excessive steric hindrance.
Table 2: Representative Charge Carrier Mobilities for Poly(p-phenylene)-based Polymers in OFETs
| Polymer Type | Side Chain | Packing Motif | Hole Mobility (µh) (cm²/Vs) |
| Poly(dialkyl-p-phenylene) | Linear C8 (Octyl) | π-π Stacking | 10⁻³ - 10⁻² |
| Poly(dialkyl-p-phenylene vinylene) | Branched 2-ethylhexyl | Herringbone | 10⁻⁴ - 10⁻³ |
| D-A Copolymer (BT unit) | Linear C12 (Dodecyl) | π-π Stacking | > 0.1 |
| D-A Copolymer (DPP unit) | Branched C10 | π-π Stacking | > 1.0 |
Exploration in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices
The inherent fluorescence of conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives makes them suitable for use as the emissive layer in OLEDs. tdl.orgwikipedia.orgsigmaaldrich.com While the homopolymer of 2,5-dioctylbenzene may emit in the blue-violet region, copolymerization strategies can be used to tune the emission color across the visible spectrum.
In an OLED, electrons and holes are injected into the emissive layer from opposite electrodes. They combine to form excitons, which then radiatively decay to emit light. The efficiency of this process depends on the photoluminescence quantum yield (PLQY) of the polymer in the solid state and the charge balance within the device.
The dioctyl side chains are crucial for OLED applications as they enable the processing of the polymer from solution, forming the smooth, uniform thin films necessary for efficient device operation. Poor film quality can lead to short circuits and low efficiency. tdl.org Furthermore, the side chains help to separate the conjugated backbones, which can suppress inter-chain interactions that often quench fluorescence and lead to lower device efficiency. Studies on MEH-PPV, a well-known PPV derivative, have shown that molecular ordering in the emissive layer significantly impacts the luminescence efficiency of OLEDs. nih.gov
Emerging Functional Materials and Device Architectures
The versatility of the this compound monomer allows for its incorporation into a new generation of functional materials and advanced device architectures.
One emerging area is the development of functional polymers through post-polymerization modification. For instance, PPV-type polymers can be chemically reduced to form poly(p-xylylene)s (PPXs), creating a flexible, non-conjugated backbone while keeping the side-chain functionality intact for further reactions. chemrxiv.org
Furthermore, the mechanical properties imparted by the flexible octyl side chains make these polymers suitable for use in flexible and stretchable electronics. By blending these semiconducting polymers with elastomers, it is possible to create devices like transistors and solar cells that can withstand significant mechanical strain.
There is also growing interest in using these polymers as components in sensors and bioelectronic devices. The electronic properties of the conjugated backbone can be sensitive to the surrounding environment, allowing for the detection of analytes. The biocompatibility can also be tailored through side-chain engineering, opening up possibilities for integration with biological systems. Finally, multicomponent reactions are being explored to efficiently introduce unique functional groups, such as α-aminophosphonates, into polymer structures, imparting properties like metal chelation or flame retardancy. mdpi.com
Comparative Analysis with Analogous Monomers and Their Polymeric Derivatives
Comparison with 1,4-Dibromo-2,5-dialkylbenzene Homologs (e.g., Dihexyl, Diethyl, Dimethyl)
The family of 1,4-dibromo-2,5-dialkylbenzene monomers, where the alkyl chain length varies, provides a clear demonstration of how subtle changes in molecular structure can have profound impacts on the macroscopic properties of the derived polymers. Homologs such as 1,4-dibromo-2,5-dihexylbenzene, 1,4-dibromo-2,5-diethylbenzene, and 1,4-dibromo-2,5-dimethylbenzene (B47692) are frequently used to tune the characteristics of the final polymeric materials.
Influence of Alkyl Chain Length on Solubility and Processability of Polymers
The primary role of the alkyl side chains attached to the polyarylene backbone is to impart solubility. Unsubstituted polymers like PPV are often intractable, meaning they are insoluble and infusible, which severely limits their processability into thin films required for electronic devices. nih.gov The introduction of flexible alkyl chains, such as the octyl groups in 1,4-dibromo-2,5-dioctylbenzene, disrupts the close packing of the rigid polymer chains, thereby increasing their solubility in common organic solvents. nih.gov
Generally, as the length of the alkyl chain increases, the solubility of the corresponding polymer improves. This enhanced solubility is crucial for solution-based processing techniques like spin-coating, which are essential for fabricating uniform, high-quality thin films for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of various side groups, including alkyl and alkoxy chains, not only increases solubility but also facilitates the synthesis of higher molecular weight polymers. wikipedia.org
However, the length of the side chain also influences other properties. While longer chains enhance solubility, they can also lower the electrical conductivity of the polymer by creating a larger insulating layer around the conjugated backbone, which can hinder the intermolecular hopping of charge carriers. Therefore, a balance must be struck between achieving good processability and maintaining desired electronic properties. The choice of an octyl chain in this compound often represents a compromise, providing excellent solubility while minimizing the negative impact on charge transport.
| Alkyl Group | General Effect on Solubility | General Effect on Processability | Potential Impact on Conductivity |
|---|---|---|---|
| Dimethyl | Low | Poor | Higher (if processable) |
| Diethyl | Moderate | Moderate | ... |
| Dihexyl | Good | Good | ... |
| Dioctyl | Excellent | Excellent | Lower |
Investigation of Different Halogen Substituents (e.g., Dibromo vs. Diiodo, Difluoro)
The nature of the halogen substituents on the benzene (B151609) ring is a critical factor that governs the monomer's reactivity in polymerization reactions and the electronic characteristics of the resulting polymers. Comparing this compound with its diiodo and difluoro analogs reveals significant differences.
Effects on Reactivity and Polymerization Pathways
The reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations, is highly dependent on the carbon-halogen (C-X) bond dissociation energy. The bond strength generally follows the order C-F > C-Cl > C-Br > C-I. Consequently, aryl iodides are the most reactive, and aryl fluorides are the least reactive.
This reactivity trend has a direct impact on the choice of polymerization conditions. For instance, 1,4-diiodo-2,5-dioctylbenzene (B1612450) would typically react under milder conditions (e.g., lower temperatures, less active catalysts) compared to its dibromo counterpart. This can be advantageous in preventing side reactions. Conversely, the high stability of the C-F bond makes 1,4-difluoro-2,5-dioctylbenzene significantly less reactive, often requiring more aggressive catalytic systems or specialized reaction pathways to achieve polymerization. researchgate.net The activation of C-F bonds is a considerable challenge in synthetic chemistry due to their low reactivity compared to other carbon-halogen bonds. researchgate.net
The choice of halogen can also influence the type of polymerization that is most effective. While Suzuki and Stille couplings are common for bromo and iodo derivatives, the synthesis of fluorinated PPVs has been successfully achieved using a Pd-catalyzed Stille cross-coupling reaction between specific vinyl stannane (B1208499) monomers and functionalized 1,4-diiodoarenes. nih.gov
| Monomer | C-X Bond Energy | Relative Reactivity in Cross-Coupling | Typical Polymerization Conditions |
|---|---|---|---|
| 1,4-Difluoro-2,5-dioctylbenzene | Highest | Lowest | Harsh, specialized catalysts |
| 1,4-Dichloro-2,5-dioctylbenzene | High | Low | ... |
| This compound | Intermediate | Intermediate | Standard (e.g., Pd(PPh₃)₄) |
| 1,4-Diiodo-2,5-dioctylbenzene | Lowest | Highest | Mild |
Impact on Electronic Properties of Derived Polymers
The halogen substituents have a profound effect on the electronic properties of the derived conjugated polymers due to their differing electronegativity and size. These atoms remain as substituents on the polymer backbone (unless a specific dehalogenating polymerization is used) and can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This generally leads to a lowering of both the HOMO and LUMO energy levels of the polymer. The lowering of the LUMO level can improve electron injection and transport in n-type semiconductor applications. However, the strong electron-withdrawing nature of fluorine can also lead to reduced electron transfer integrals and increased reorganization energy, which may result in lower charge mobility compared to chloro- or bromo-substituted analogs. arxiv.orgarxiv.org Fluorination can also induce a significant blue shift in the absorption and emission spectra of PPV derivatives. nih.gov
In contrast, bromine and iodine have weaker inductive effects but are more polarizable. Their presence can influence intermolecular interactions and solid-state packing, which in turn affects charge transport. Studies have shown that halogen substitution significantly influences the electronic structure, and the resulting band gap can be tuned by the choice of halogen. bohrium.com For example, one theoretical study on halogenated organic semiconductors found the electronic band gap to follow the pattern Br < Cl < F < I, suggesting that brominated derivatives could exhibit more pronounced semiconducting behavior. bohrium.com
Contrasting Perfluorinated Analogs and Their Unique Properties
Perfluorinated analogs, where all hydrogen atoms on the alkyl chains and/or the aromatic backbone are replaced by fluorine atoms, represent a distinct class of materials with unique properties. The strength of the C-F bond (approximately 480 kJ/mol) imparts exceptional thermal and chemical stability to these polymers. nih.gov
Fluoropolymers typically exhibit:
High Thermal Stability: They can withstand high temperatures without degradation.
Chemical Inertness: They are resistant to a wide range of chemicals and solvents. nih.gov
Hydrophobicity and Lipophobicity: The low surface energy of fluorinated materials makes them non-stick and repellent to both water and oils. sigmaaldrich.com
Low Dielectric Constant: This property is advantageous for applications in microelectronics.
However, the rigidity of perfluorinated chains often leads to high crystallinity and poor solubility, making them difficult to process. sigmaaldrich.com This challenge can be mitigated by synthesizing hyperbranched fluoropolymers, which introduce structural irregularities that improve solubility and processability while retaining many of the desirable properties of their linear counterparts. sigmaaldrich.com The introduction of fluorine into the polymer backbone can also disrupt chain packing, leading to an increase in interchain spacing and affecting properties like gas permeability. acs.org
Elucidation of Structure-Property Relationships in Substituted Polyarylenes
The comparative analysis of this compound with its various analogs provides a clear illustration of the powerful concept of structure-property relationships in polymer chemistry. By systematically modifying the monomer structure, specific properties of the resulting polyarylenes can be fine-tuned for particular applications.
The key relationships can be summarized as follows:
Alkyl Chain Length: Primarily controls the solubility and processability of the polymer. Longer chains lead to better solubility, which is essential for solution-based fabrication of devices. However, this must be balanced against potential decreases in conductivity and changes in solid-state morphology.
Halogen Substituent: Governs the reactivity of the monomer during polymerization and modulates the electronic properties of the final polymer. The reactivity order (I > Br > Cl > F) dictates the necessary synthesis conditions. The electronegativity of the halogen (F > Cl > Br > I) influences the HOMO/LUMO energy levels, the band gap, and charge transport characteristics of the polymer.
Fluorination Degree (Alkyl vs. Perfluorinated): Determines the material's stability, surface energy, and chemical resistance. Perfluorination imparts exceptional stability and inertness but can negatively impact processability.
These relationships allow for a rational design approach to developing new conjugated polymers. For instance, if a highly soluble, blue-emitting polymer is desired for an OLED application, one might choose a monomer with long alkyl chains and fluorine substituents on the aromatic ring. If a polymer with high thermal stability and chemical resistance is needed for a protective coating, a perfluorinated analog might be the optimal choice. Understanding these intricate connections between molecular structure and macroscopic properties is fundamental to advancing the field of organic electronics and materials science. princeton.edumdpi.com
Future Research Directions and Perspectives
Innovations in Synthesis and Polymerization Catalysis
The synthesis of 1,4-Dibromo-2,5-dioctylbenzene and its subsequent polymerization are critical steps that dictate the properties of the final materials. Future research will likely focus on:
Greener Synthetic Routes: Developing more environmentally friendly methods for the synthesis of this compound, reducing the use of hazardous reagents and solvents.
Advanced Catalytic Systems: Innovations in catalysts for cross-coupling reactions like Suzuki, Stille, and Heck polymerizations are crucial. The development of more active, stable, and selective catalysts will enable better control over the molecular weight, regioregularity, and purity of the resulting conjugated polymers. This, in turn, will lead to improved device performance.
Direct Arylation Polymerization (DAP): Exploring DAP as a more atom-economical alternative to traditional cross-coupling methods for the polymerization of this compound. Overcoming challenges related to selectivity and side reactions will be a key research focus.
Design of Advanced Conjugated Materials for High-Performance Devices
The dioctyl side chains of this compound impart solubility and influence the solid-state packing of the resulting polymers. Future design strategies will likely involve:
Side-Chain Engineering: Systematically modifying the length and branching of the alkyl side chains to fine-tune the solubility, morphology, and charge transport properties of the polymers.
Copolymerization: Incorporating this compound into copolymers with other aromatic units to create materials with tailored electronic and optical properties. This approach can be used to control the bandgap, energy levels, and charge carrier mobilities of the resulting materials.
Non-covalent Interactions: Designing polymers that utilize non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, to control the self-assembly and morphology of the active layer in electronic devices.
Theoretical and Computational Studies for Predictive Design
Computational modeling is a powerful tool for accelerating the discovery and design of new materials. Future theoretical work will likely focus on:
Predicting Optoelectronic Properties: Using quantum chemical calculations to predict the electronic and optical properties of polymers derived from this compound. This can help to screen potential candidate materials before they are synthesized in the lab.
Modeling Morphology and Charge Transport: Employing molecular dynamics simulations to understand the relationship between the molecular structure of the polymers and their solid-state morphology. This knowledge is crucial for designing materials with efficient charge transport pathways.
Machine Learning: Utilizing machine learning algorithms to identify structure-property relationships from large datasets of experimental and computational data. This can help to guide the design of new materials with optimized performance.
Sustainable Synthesis and Processing Methodologies for Organic Electronics
The environmental impact of organic electronics is a growing concern. Future research will need to address the sustainability of the entire material lifecycle:
Bio-based Feedstocks: Investigating the use of renewable, bio-based feedstocks for the synthesis of this compound and other monomers.
Green Solvents: Developing processing techniques that utilize environmentally friendly solvents, such as water or alcohols, to reduce the reliance on halogenated and aromatic solvents.
Recycling and Degradation: Designing materials and devices that are easily recyclable or biodegradable at the end of their lifecycle to minimize electronic waste.
Q & A
Q. What synthetic strategies are effective for preparing 1,4-dibromo-2,5-dioctylbenzene, and how can regioselectivity be controlled?
Methodological Answer: The synthesis typically involves sequential electrophilic substitution and alkylation. A plausible route is:
Bromination of 1,4-dioctylbenzene : Use Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine atoms at the 2,5-positions. Reaction conditions (temperature, solvent polarity) influence regioselectivity due to steric effects from octyl groups .
Polyalkylation : Optimize alkylation using Friedel-Crafts acylation followed by reduction, or direct alkylation with octyl halides under basic conditions. Control steric hindrance by adjusting reaction time and stoichiometry .
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 0–25°C | 75–85% |
| Alkylation | Octyl bromide, K₂CO₃ | 80°C | 60–70% |
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
Methodological Answer:
- ¹H NMR : Octyl chains produce multiplet signals at δ 0.8–1.5 ppm (CH₃ and CH₂ groups). Aromatic protons adjacent to bromine deshield to δ 7.2–7.8 ppm.
- ¹³C NMR : Quaternary carbons bonded to Br appear at δ 120–125 ppm. Octyl carbons resonate at δ 14–35 ppm.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 484 (C₂₀H₃₀Br₂) and fragment ions at m/z 404 (loss of Br) .
Q. What experimental design principles optimize reaction conditions for high-yield synthesis?
Methodological Answer: Use factorial design to evaluate variables:
- Factors : Catalyst loading (FeBr₃), temperature, solvent (e.g., dichloromethane vs. CS₂).
- Response : Yield and purity.
For example, a 2³ factorial design (8 experiments) identifies interactions between factors. Orthogonal arrays reduce experimental runs while maintaining statistical validity .
Advanced Research Questions
Q. How do computational methods predict the electronic properties of this compound for materials science applications?
Methodological Answer:
- DFT Calculations : Use Gaussian or COMSOL to model HOMO-LUMO gaps, assessing electron-withdrawing effects of Br and electron-donating octyl groups. Solvent effects (PCM model) refine predictions.
- Molecular Dynamics (MD) : Simulate self-assembly behavior in liquid crystals or organic semiconductors. Parameters include alkyl chain flexibility and π-π stacking interactions .
Q. What mechanistic insights explain contradictions in regioselectivity during bromination?
Methodological Answer: Contradictions arise from competing steric and electronic effects:
- Steric Hindrance : Bulky octyl groups at 2,5-positions may direct Br to meta positions in some cases.
- Electronic Effects : Electron-donating octyl groups activate the ring, but Br₂ electrophilicity dominates under kinetic control.
Validate via kinetic vs. thermodynamic studies : Compare low-temperature (kinetic) vs. high-temperature (thermodynamic) bromination outcomes .
Q. How can membrane technologies improve purification of this compound?
Methodological Answer:
Q. What safety protocols mitigate risks during large-scale handling?
Methodological Answer:
- Ventilation : Use fume hoods with >100 ft/min airflow to manage bromine vapors.
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), face shields, and flame-resistant lab coats.
- Spill Management : Neutralize brominated compounds with sodium thiosulfate solution .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity Assessment : Reanalyze samples via HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- Interlab Comparison : Cross-validate NMR data with deuterated solvents (e.g., CDCl₃) and internal standards (TMS).
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What statistical tools analyze structure-property relationships in derivatives?
Methodological Answer:
- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with properties like solubility or thermal stability.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., substituent size, polarity) to identify dominant factors .
Emerging Research Directions
Q. How can AI-driven automation enhance synthesis and characterization workflows?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
